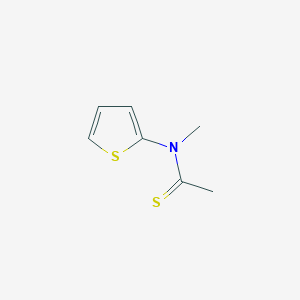
N-Methyl-N-(2-thienyl)ethanethioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N-(2-thienyl)ethanethioamide (MTETA) is a synthetic compound that belongs to the class of thioamides. It has been extensively studied in scientific research due to its potential therapeutic applications. MTETA is known to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various laboratory experiments.
Mecanismo De Acción
N-Methyl-N-(2-thienyl)ethanethioamide is believed to exert its therapeutic effects by inhibiting the activity of various enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-Methyl-N-(2-thienyl)ethanethioamide has also been found to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression.
Efectos Bioquímicos Y Fisiológicos
N-Methyl-N-(2-thienyl)ethanethioamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. N-Methyl-N-(2-thienyl)ethanethioamide has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-Methyl-N-(2-thienyl)ethanethioamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Methyl-N-(2-thienyl)ethanethioamide has several advantages as a research tool. It is relatively easy to synthesize and purify, and its effects are well documented in the scientific literature. However, there are also some limitations to using N-Methyl-N-(2-thienyl)ethanethioamide in laboratory experiments. It can be difficult to administer to animals due to its low solubility in water. Additionally, its effects may vary depending on the route of administration and the dose used.
Direcciones Futuras
There are several potential future directions for research on N-Methyl-N-(2-thienyl)ethanethioamide. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to determine the optimal dose and route of administration for N-Methyl-N-(2-thienyl)ethanethioamide in laboratory experiments. Finally, more studies are needed to elucidate the mechanisms underlying its various therapeutic effects.
Métodos De Síntesis
N-Methyl-N-(2-thienyl)ethanethioamide can be synthesized using the reaction between N-methylacetamide and 2-thiophenecarboxaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction yields N-Methyl-N-(2-thienyl)ethanethioamide as a white crystalline solid, which can be purified using recrystallization techniques.
Aplicaciones Científicas De Investigación
N-Methyl-N-(2-thienyl)ethanethioamide has been studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. N-Methyl-N-(2-thienyl)ethanethioamide has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
172896-61-6 |
|---|---|
Nombre del producto |
N-Methyl-N-(2-thienyl)ethanethioamide |
Fórmula molecular |
C7H9NS2 |
Peso molecular |
171.3 g/mol |
Nombre IUPAC |
N-methyl-N-thiophen-2-ylethanethioamide |
InChI |
InChI=1S/C7H9NS2/c1-6(9)8(2)7-4-3-5-10-7/h3-5H,1-2H3 |
Clave InChI |
LSHALEHGMDBMGL-UHFFFAOYSA-N |
SMILES |
CC(=S)N(C)C1=CC=CS1 |
SMILES canónico |
CC(=S)N(C)C1=CC=CS1 |
Sinónimos |
Ethanethioamide, N-methyl-N-2-thienyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



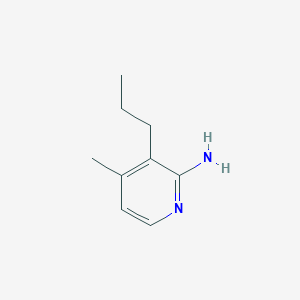

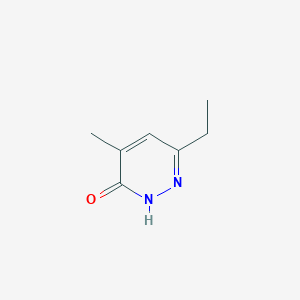
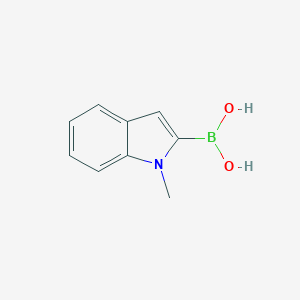
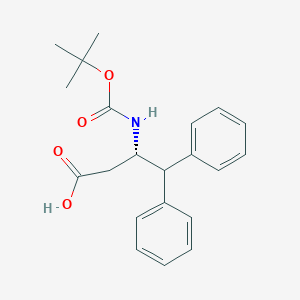


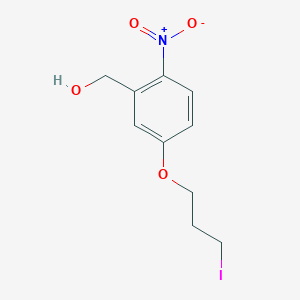
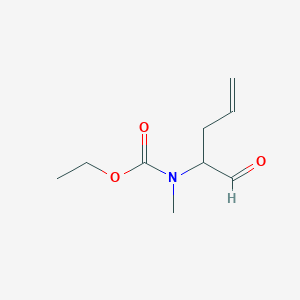

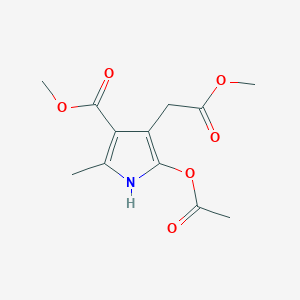
![(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine](/img/structure/B67283.png)

![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B67288.png)